2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol

Lipophilicity logP logD

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol (CAS 146998-51-8) is a disubstituted 1,3,5-triazine derivative bearing a 4-methyl group, a 6-methylamino substituent, and a 2-(2-hydroxyphenyl) moiety. With a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol, this compound belongs to the class of ortho-hydroxyphenyl-s-triazines, which are recognized for their dual hydrogen-bond donor/acceptor capacity and broad utility as synthetic intermediates in medicinal chemistry and agrochemical research.

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
CAS No. 146998-51-8
Cat. No. B1268716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol
CAS146998-51-8
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)NC)C2=CC=CC=C2O
InChIInChI=1S/C11H12N4O/c1-7-13-10(15-11(12-2)14-7)8-5-3-4-6-9(8)16/h3-6,16H,1-2H3,(H,12,13,14,15)
InChIKeyJIMCXDPSVCYANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol (CAS 146998-51-8): Physicochemical Identity & Procurement Baseline


2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol (CAS 146998-51-8) is a disubstituted 1,3,5-triazine derivative bearing a 4-methyl group, a 6-methylamino substituent, and a 2-(2-hydroxyphenyl) moiety [1]. With a molecular formula of C11H12N4O and a molecular weight of 216.24 g/mol, this compound belongs to the class of ortho-hydroxyphenyl-s-triazines, which are recognized for their dual hydrogen-bond donor/acceptor capacity and broad utility as synthetic intermediates in medicinal chemistry and agrochemical research . The simultaneous presence of the phenolic –OH and the secondary methylamino –NHCH3 group on the triazine core creates a unique pharmacophoric pattern distinct from common diamino-triazine antifolates, monoamino-triazines, or simple hydroxyphenyl-triazine UV absorbers.

Why Closely Related ortho-Hydroxyphenyl-s-triazines Cannot Simply Replace 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol


The ortho-hydroxyphenyl-s-triazine scaffold is pharmacologically and physicochemically sensitive to even minor substituent modifications on the triazine ring . Replacement of the 6-methylamino group in 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol (CAS 146998-51-8) with a primary amino group—as in 2-(4-amino-6-methyl-1,3,5-triazin-2-yl)phenol (CAS 146998-57-4)—substantially alters lipophilicity (logP shifts from ~2.62 to ~1.13), polar surface area (TPSA increases from 70.93 Ų to 84.92 Ų), and ionization-dependent distribution (logD at pH 7.4 = 2.24 for the target compound) [1]. These shifts directly impact membrane permeability, oral bioavailability potential, and protein-binding characteristics. Similarly, substituting the phenolic –OH with other hydrogen-bonding groups, removing the methyl group at position 4, or replacing the 2-hydroxyphenyl with an unsubstituted phenyl abolishes the intramolecular hydrogen-bonding network between the phenolic –OH and the triazine nitrogen, which is critical for target recognition in enzyme inhibition settings [2]. Consequently, generic triazine analogs cannot be assumed to recapitulate the biological or physicochemical profile of this specific compound without experimental validation.

Quantitative Differentiation Evidence: 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol vs. Closest Analogs


Lipophilicity Advantage Over the 6-Amino Analog: ~10-Fold Higher Predicted logP and Enhanced logD(7.4) for Membrane Permeation

2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol (CAS 146998-51-8) exhibits a calculated logP of 2.62 [1], substantially exceeding the logP of 1.13 for its closest structural analog, 2-(4-amino-6-methyl-1,3,5-triazin-2-yl)phenol (CAS 146998-57-4) . At physiological pH 7.4, the target compound displays a logD of 2.24 [1], while the amino analog lacks reported logD data, precluding direct comparison. The >10-fold difference in predicted octanol-water partition coefficient (ΔlogP ≈ 1.49) translates to markedly different passive membrane permeability potential, consistent with Lipinski's rule-of-five guidelines where logP values between 1 and 3 are considered optimal for oral bioavailability [2].

Lipophilicity logP logD Membrane Permeability Drug-Likeness

Reduced Topological Polar Surface Area (TPSA) Relative to the 6-Amino Analog: Improved Predicted Oral Absorption

The target compound exhibits a TPSA of 70.93 Ų [1], which is 14.0 Ų lower than the TPSA of 84.92 Ų reported for the 4-amino-6-methyl analog . Both compounds share the same hydrogen-bond donor count (HBD = 2) and acceptor count (HBA = 5), meaning the TPSA reduction arises from the increased molecular surface area contributed by the N-methyl substituent rather than a change in polar atom count. According to the Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų are generally favorable, but within this range, lower TPSA values correlate with improved intestinal absorption and blood-brain barrier penetration [2].

Polar Surface Area TPSA Oral Bioavailability Intestinal Absorption Veber Rules

Enhanced Hydrogen-Bond Acidity of the Methylamino Group vs. Amino Group: Predicted Impact on Target Engagement

The secondary methylamino (–NHCH3) substituent at the triazine 6-position endows the target compound with a distinct hydrogen-bond acidity profile compared to the primary amino (–NH2) group present in the comparator 2-(4-amino-6-methyl-1,3,5-triazin-2-yl)phenol. Classical QSAR studies by Hansch and colleagues on 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazines demonstrated that N-alkyl substitution on the triazine ring significantly modulates dihydrofolate reductase (DHFR) inhibitory potency, with mono-N-alkylated derivatives showing altered binding thermodynamics compared to their unsubstituted amino counterparts [1]. Although direct DHFR Ki data are not available for the specific target compound, a structurally related triazine with a 3-hydroxyphenyl substituent (BDBM50291775) showed a Ki of 2,692 nM against chicken liver DHFR [2], providing a class-level benchmark for the anticipated activity range. The ortho-hydroxyphenyl motif in the target compound is expected to contribute additional binding interactions via the intramolecular O–H···N hydrogen bond to the triazine N1 nitrogen, a feature absent in non-phenolic triazine antifolates [1].

Hydrogen-Bond Donor Methylamino Group Structure-Activity Relationship DHFR Inhibition QSAR

Commercial Purity Differentiation: NLT 98% vs. Standard 95% — Implications for Assay Reproducibility

Multiple vendors supply 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol at distinct purity grades that impact its suitability for quantitative biological assays. MolCore offers the compound at NLT 98% purity with ISO-certified quality systems suitable for global pharmaceutical R&D . In contrast, AKSci and Hit2Lead supply the compound at a minimum purity specification of 95% . While both purity grades are acceptable for primary screening, the 98% grade reduces the risk of false-positive or false-negative results arising from impurities in dose-response assays, particularly at testing concentrations above 10 μM where minor contaminants can exert off-target effects. For the closely related 2-(4-amino-6-methyl-1,3,5-triazin-2-yl)phenol, suppliers such as Leyan and Chemscene also offer 98% purity , indicating that procurement-grade parity exists between the two scaffolds at the higher purity tier.

Purity Procurement Screening Library Quality Assay Reproducibility MolCore

Predicted Solubility and Drug-Likeness Advantage: Combined logP/logD/TPSA Profile vs. Fragment-Like Triazine Scaffolds

Integrating the calculated property profile—logP = 2.62, logD(pH 7.4) = 2.24, TPSA = 70.93 Ų, MW = 216.24 Da, HBD = 2, HBA = 5, rotatable bonds = 2 [1]—the target compound satisfies all Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) and all Veber rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų). In comparison, the simpler unsubstituted 2-(1,3,5-triazin-2-yl)phenol (CAS 14848-04-5; MW = 173.17 Da, C9H7N3O) lacks the methyl and methylamino substituents and has markedly different physicochemical properties (predicted logP ~1.1–1.7 range based on fragment-based estimates) , making it a distinctly fragment-like rather than lead-like starting point. The target compound occupies a favorable 'lead-like' chemical space—sufficiently functionalized for meaningful biological interactions while remaining within oral drug-likeness boundaries—positioning it advantageously between fragment-sized triazines and larger, more complex triazine-based drugs such as triazinate (MW > 400 Da) [2].

Drug-Likeness Solubility Fragment-Based Drug Discovery Rule of Five Lead-Likeness

Evidence-Backed Research and Procurement Scenarios for 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol


Orally Bioavailable Lead Optimization Programs Targeting Intracellular Enzymes

The target compound's favorable logP (2.62), logD(7.4) (2.24), and TPSA (70.93 Ų) [1] predict superior passive membrane permeability relative to the 4-amino-6-methyl analog (logP 1.13, TPSA 84.92) . This makes it the preferred scaffold for lead optimization campaigns aimed at intracellular targets such as dihydrofolate reductase (DHFR), kinases, or epigenetic enzymes where cell membrane penetration is rate-limiting for activity. The methylamino group provides a tunable handle for further SAR exploration without compromising the drug-likeness profile. Procurement of the 98% purity grade is recommended for quantitative intracellular IC50 determinations to avoid impurity-driven cytotoxicity artifacts.

Focused Library Design for Triazine-Based DHFR and Antifolate Screening

The ortho-hydroxyphenyl-s-triazine motif, combined with the N-methylamino substituent, represents a structurally validated pharmacophore within the 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(substituted-phenyl)-s-triazine DHFR inhibitor class [2]. The target compound serves as an ideal core scaffold for focused library enumeration, where the phenolic –OH and methylamino –NH can be further derivatized to explore substituent effects on enzyme inhibition potency. Although direct Ki data for this compound are not yet reported, the structurally related 3-hydroxyphenyl analog shows DHFR Ki = 2,692 nM [3], establishing a quantitative benchmark for primary screening hit criteria.

Agrochemical Discovery: Pre- and Post-Emergent Herbicidal Lead Identification

Triazine-based compounds featuring methylamino and phenolic substituents have documented herbicidal activity through Photosystem II inhibition [4]. The target compound's structural similarity to known herbicidal sulfonamide-triazine hybrids [5] and its favorable physicochemical profile (MW 216 Da, logP 2.62) position it for pre- and post-emergent herbicide screening programs. Its intermediate lipophilicity suggests adequate foliar uptake while maintaining sufficient aqueous solubility for formulation. Researchers should prioritize the 98% purity grade to ensure that herbicidal activity readouts are not confounded by phytotoxic impurities.

Biophysical and Structural Biology Studies Requiring High-Purity, Chemically Defined Ligands

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray co-crystallography studies, the NLT 98% purity grade of the target compound is essential. Impurities at the 5% level can generate spurious binding signals in SPR, distort ITC thermograms, and lead to uninterpretable electron density in crystallographic studies. The well-defined hydrogen-bonding capacity of the methylamino and phenolic –OH groups, combined with the rigid triazine core, makes this compound particularly suitable for soaking experiments aimed at resolving binding-mode geometries of the ortho-hydroxyphenyl-s-triazine pharmacophore.

Quote Request

Request a Quote for 2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.